

# An In-depth Technical Guide to the Physical Properties of 2-Pyrimidinecarboxaldehyde

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## Compound of Interest

Compound Name: 2-Pyrimidinecarboxaldehyde

Cat. No.: B1338355

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This technical guide provides a comprehensive overview of the physical properties of **2-Pyrimidinecarboxaldehyde**, tailored for researchers, scientists, and drug development professionals. The document presents quantitative data in structured tables, details experimental protocols for key physical property determination, and includes visualizations of experimental workflows.

## Core Physical Properties

**2-Pyrimidinecarboxaldehyde**, also known as picolinaldehyde, is an organic compound with the chemical formula  $C_6H_5NO$ .<sup>[1][2][3]</sup> It consists of a pyridine ring with a formyl group at the 2-position.<sup>[2]</sup> At room temperature, it typically appears as a colorless to yellow or yellow to brown liquid with a pungent, aldehyde-like odor.<sup>[1][4][5]</sup>

Table 1: General and Physical Properties of **2-Pyrimidinecarboxaldehyde**

Property	Value	Source(s)
Molecular Formula	C6H5NO	[1][2][3]
Molecular Weight	107.11 g/mol	[1][2][6]
Appearance	Colorless to yellow liquid	[1][3][4]
Odor	Pungent, aldehyde-like	[4][5]
Melting Point	-21°C to -22°C	[2][7]
Boiling Point	181 °C	[2][3][8]
Density	1.126 g/mL at 25 °C	[3][8][9]
Refractive Index	n <sub>20/D</sub> 1.536	[8][9][10]
Flash Point	77 °C	[10]
Vapor Pressure	0.56 mmHg	[1]

## Solubility Profile

**2-Pyrimidinecarboxaldehyde**'s solubility is influenced by the polarity imparted by its pyridine ring and aldehyde group.[6] It is readily soluble in many organic solvents.

Table 2: Solubility of **2-Pyrimidinecarboxaldehyde**

Solvent	Solubility	Source(s)
Water	Slightly soluble / Readily dissolves	[4][6]
Ethanol	Soluble (miscible in any ratio)	[4][6]
Ether	Soluble	[4]
Acetone	Readily dissolves	[6]

The presence of the aldehyde group enhances its hydrophilic nature, facilitating its solubility in polar environments.[6]

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **2-Pyrimidinecarboxaldehyde**.

Table 3: <sup>1</sup>H NMR Spectral Data for **2-Pyrimidinecarboxaldehyde**

Assignment	Chemical Shift (ppm) in CDCl <sub>3</sub>	Chemical Shift (ppm) in DMSO	Source(s)
Aldehyde H	10.09	10.24	[11]
Pyridine H (ortho)	8.80	9.03	[11]
Pyridine H (para)	7.96	8.17	[11]
Pyridine H (meta)	7.88	7.88	[11]
Pyridine H (meta)	7.54	8.31	[11]

Note: Specific peak assignments may vary slightly depending on the solvent and experimental conditions.

## Experimental Protocols

The following sections detail the methodologies for determining key physical properties of **2-Pyrimidinecarboxaldehyde**.

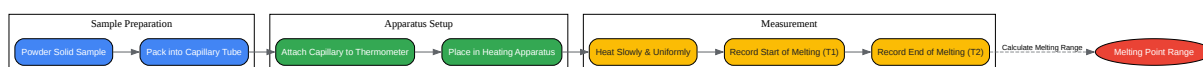
The melting point of a compound is the temperature at which it transitions from a solid to a liquid state and is a key indicator of purity.[12] Pure compounds typically have a sharp melting point range of 0.5-1.0°C.[13]

Protocol:

- **Sample Preparation:** A small amount of the solid organic compound is finely powdered and packed into a capillary tube.[13][14]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[13] This assembly is then placed in a heating bath

apparatus, such as a Thiele tube or a Mel-Temp apparatus.[13]

- Heating: The apparatus is heated slowly and uniformly, at a rate of about 1-2°C per minute near the expected melting point.[13]
- Observation: The temperatures at which melting begins and is complete are recorded. This provides the melting point range. For accuracy, it is recommended to perform an initial rapid determination to find an approximate melting point, followed by at least two more careful measurements.



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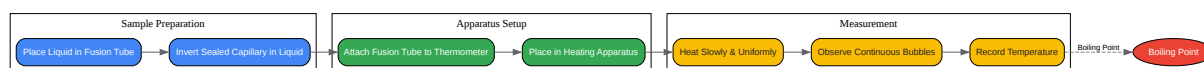
#### Workflow for Melting Point Determination.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15][16]

#### Protocol:

- Sample Preparation: A small amount of the liquid is placed in a fusion tube or a small test tube.[16][17]
- Capillary Tube Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[17][18]
- Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.[15][17] The thermometer bulb and the fusion tube should be at the same level.[17]
- Heating and Observation: The apparatus is heated slowly and uniformly.[17] The temperature at which a rapid and continuous stream of bubbles emerges from the capillary

tube is noted as the boiling point.[17]



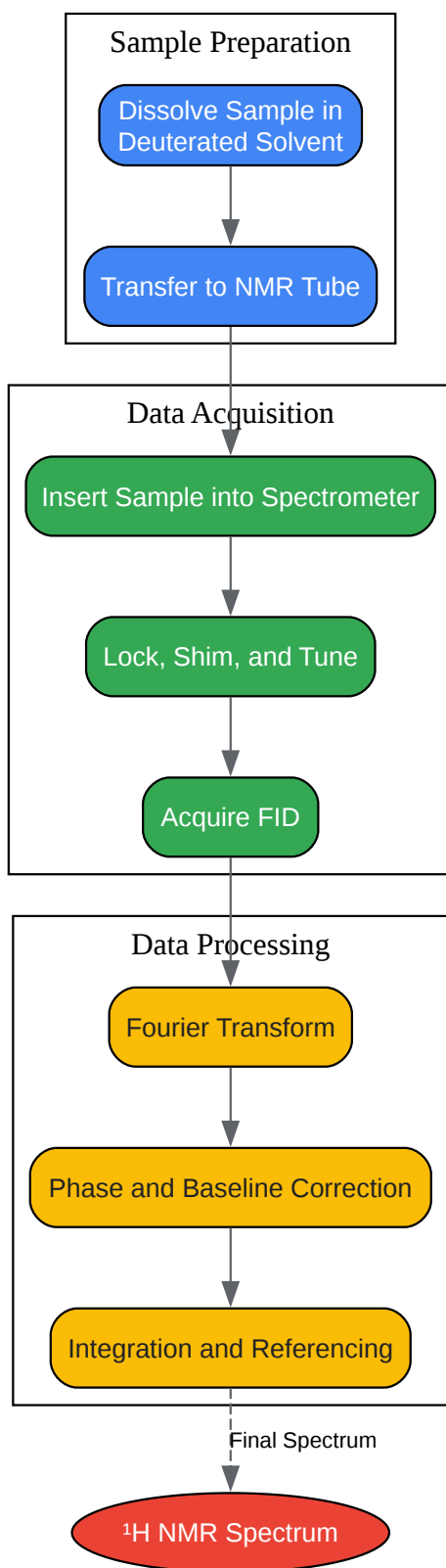
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### Workflow for Boiling Point Determination.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound.[19]

#### Protocol:

- **Sample Preparation:** A sample of 5-20 mg is accurately weighed and dissolved in approximately 0.6-0.75 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.[19][20] The solution must be homogeneous.[19]
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to maximize resolution.[19][21]
- **Data Acquisition:** The appropriate pulse sequence and acquisition parameters (e.g., number of scans) are set, and the experiment is started.[19][22]
- **Data Processing:** The resulting Free Induction Decay (FID) is processed using a Fourier transform to obtain the NMR spectrum.[22] The spectrum is then phased, the baseline is corrected, and the signals are integrated. The chemical shifts are referenced to a known standard, such as tetramethylsilane (TMS).[22]



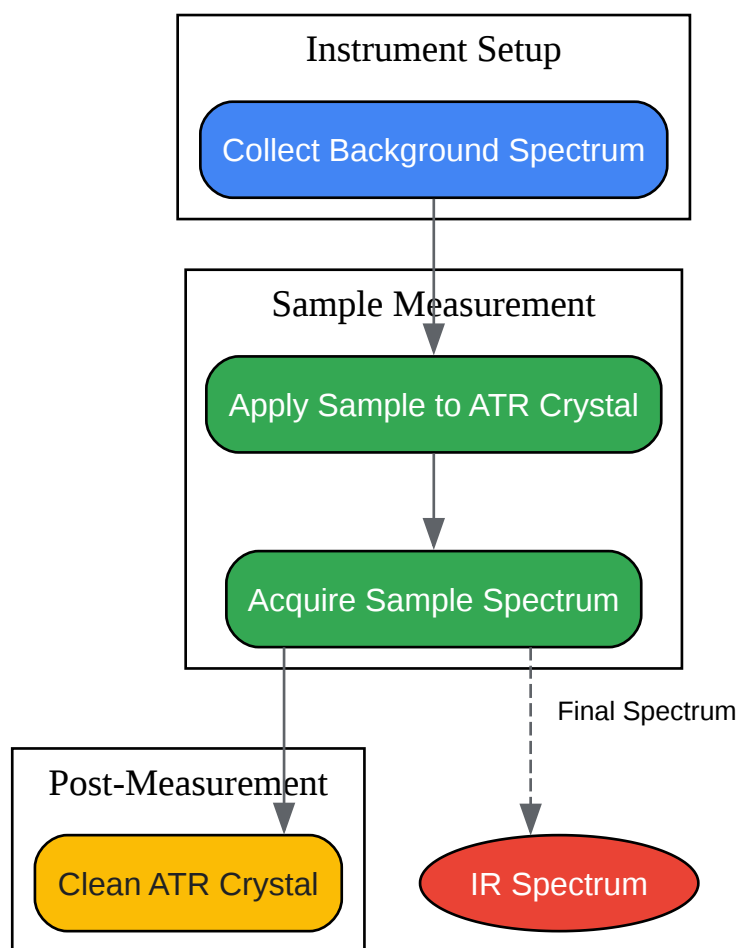
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Workflow for  $^1\text{H}$  NMR Spectroscopy.

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[\[23\]](#)

Protocol (Attenuated Total Reflectance - ATR):

- **Background Spectrum:** A background spectrum of the clean ATR crystal is collected.[\[23\]](#)
- **Sample Application:** A few drops of the liquid sample are placed directly onto the ATR crystal surface.[\[24\]](#) For a solid sample, it would be placed on the crystal and pressure would be applied.
- **Data Acquisition:** The IR spectrum of the sample is then recorded.[\[23\]](#) The instrument measures the absorbed infrared radiation to produce a spectrum of absorbance or transmittance versus wavenumber.
- **Cleaning:** After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.[\[24\]](#)



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Workflow for IR Spectroscopy (ATR Method).

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